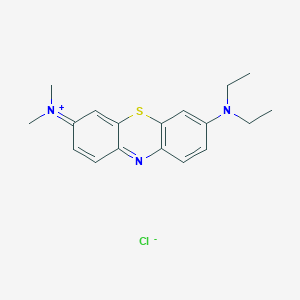

HC Blue 9 base

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

HC Blue 9 base, also known as Acid Blue 9 or Food Blue 2, is a synthetic organic dye commonly used in various industries due to its vibrant blue color. It is widely utilized in cosmetics, personal care products, food items, and textiles. The compound is known for its excellent solubility in water and stability across a range of pH levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

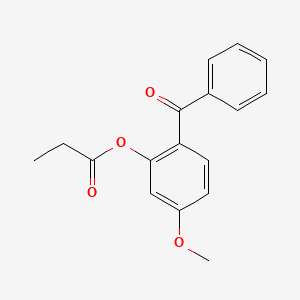

The preparation of HC Blue 9 base typically involves the oxidation of a leuco body aqueous solution using manganese dioxide as an oxidant and an inorganic acid solution as a proton-providing agent. The reaction is carried out at a temperature range of 0-30°C. Sodium carbonate is then added to adjust the pH, forming a suspension solution with manganese carbonate precipitation. The suspension is filtered, and the filter cake is washed and reused for subsequent oxidations. The balanced liquid is then subjected to demineralization, vacuum concentration, and spray drying to obtain the final dye product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced filtration and drying techniques helps in achieving a product with low salt content and high color brightness .

Chemical Reactions Analysis

Types of Reactions

HC Blue 9 base undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

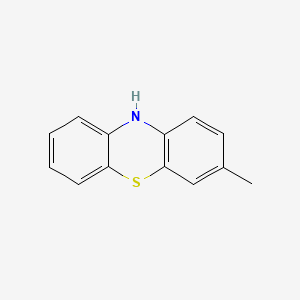

Reduction: Reduction reactions can convert the dye into its leuco form.

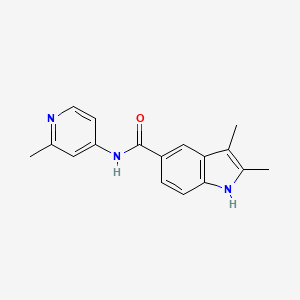

Substitution: The dye can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Manganese dioxide, hydrogen peroxide.

Reducing Agents: Sodium dithionite, zinc dust.

Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of the dye, as well as substituted derivatives that can have different shades and properties .

Scientific Research Applications

HC Blue 9 base has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in various analytical techniques.

Biology: Employed in staining procedures for microscopy.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Widely used in the formulation of hair dyes, shampoos, and other personal care products

Mechanism of Action

The mechanism of action of HC Blue 9 base involves its interaction with molecular targets and pathways. In hair dye formulations, the dye molecules penetrate the hair shaft and bind to the keratin structure, resulting in a color change. The dye’s stability and solubility allow it to remain effective over multiple washes. In biological applications, the dye’s antioxidant properties help in reducing oxidative stress and inflammation .

Comparison with Similar Compounds

HC Blue 9 base is part of the triarylmethane dye family, which includes other compounds like HC Blue 1 and HC Blue 2. Compared to these similar compounds, this compound is known for its higher stability and lower toxicity. HC Blue 1 has been shown to induce hepatocellular carcinomas in mice, whereas HC Blue 2 does not exhibit the same level of carcinogenicity . This makes this compound a safer alternative for use in various applications.

List of Similar Compounds

- HC Blue 1

- HC Blue 2

- Acid Blue 9

- Food Blue 2

Properties

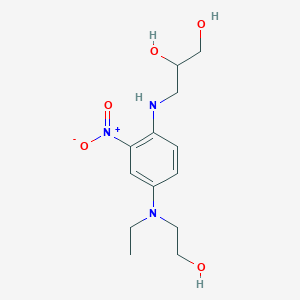

CAS No. |

114087-41-1 |

|---|---|

Molecular Formula |

C13H21N3O5 |

Molecular Weight |

299.32 g/mol |

IUPAC Name |

3-[4-[ethyl(2-hydroxyethyl)amino]-2-nitroanilino]propane-1,2-diol |

InChI |

InChI=1S/C13H21N3O5/c1-2-15(5-6-17)10-3-4-12(13(7-10)16(20)21)14-8-11(19)9-18/h3-4,7,11,14,17-19H,2,5-6,8-9H2,1H3 |

InChI Key |

KNSAGOFQHRECFA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCO)C1=CC(=C(C=C1)NCC(CO)O)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14153357.png)

![4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14153362.png)

![1H-Benz[e]isoindole-1,3(2H)-dione](/img/structure/B14153372.png)

![5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B14153377.png)

![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14153378.png)

![Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14153385.png)

![7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B14153413.png)